REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH2:6](N(CC)CC)C.[OH2:13].[CH:14](OC(NCC(O)=O)=O)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O1CCOCC1>[CH:14]([C:6]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:13])([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
benzhydroxy 4,6-dimethylpyrimidyl-2-thiolcarbonate
|
Quantity
|
0.011 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-benzhydroxycarbonyl glycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resulting mixture was added a solution of 3.8549 g
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
ADDITION
|
Details
|
was charged with 50 ml
|
Type
|
WASH
|
Details
|
of water and washed twice with 30 ml
|
Type
|
TEMPERATURE
|
Details
|
under cooling to 0°C., to pH 2 by addition of 15 ml
|
Type
|
EXTRACTION
|
Details
|
of a cold 5N aqueous hydrochloric acid solution, and then extracted once with 30 ml
|
Type
|
WASH
|
Details
|
washed twice with 15 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate was removed by distillation
|
Type
|
CUSTOM
|
Details
|
to obtain 2.731 g
|
Type
|
CUSTOM
|
Details
|
When recrystallized from an ether-petroleum ether solvent
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)C(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |